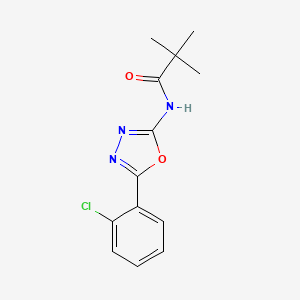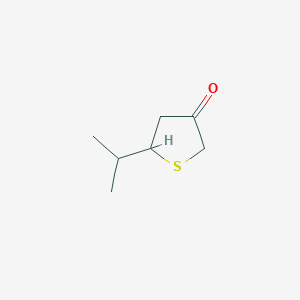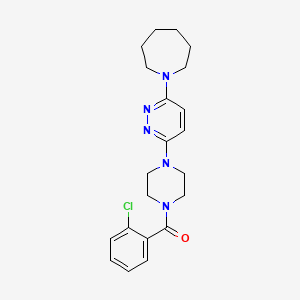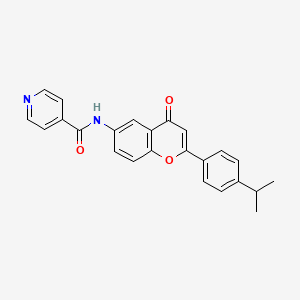![molecular formula C15H11NO3 B2957899 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione CAS No. 92789-55-4](/img/structure/B2957899.png)
2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It is an enzyme that catalyzes the conversion of arachidonic acid to prostanoids: prostaglandins, prostacyclin, and thromboxane .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Applications De Recherche Scientifique
Synthesis and Derivative Development
A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. This process involved epoxidation and opening of the epoxide with nucleophiles to create amino and triazole derivatives. Hydroxyl analogues were also obtained through cis-hydroxylation, showcasing a versatile approach to derivative synthesis Tan et al., 2016.
Biological Activities
Gunduğdu et al. (2020) investigated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives. The study found that N-phenyl isoindole-1,3-dione derivatives exhibited significant inhibitory activity, suggesting the potential for therapeutic applications in diseases related to xanthine oxidase, such as gout Gunduğdu et al., 2020.
Photophysical and Chemical Properties
Akshaya et al. (2016) synthesized a novel phthalimide derivative and studied its solvatochromic behavior to estimate ground and singlet excited state dipole moments. This research contributes to the understanding of the photophysical properties of isoindole-1,3-dione derivatives, which could be beneficial in designing fluorescent markers or sensors Akshaya et al., 2016.
Anticancer Potential
Tan et al. (2020) explored the anticancer activity of isoindole-1,3(2H)-dione compounds containing different functional groups. Their findings highlighted the significance of substituents in determining the anticancer activities of these molecules, providing a basis for the development of new chemotherapeutic agents Tan et al., 2020.
AChE Inhibition
Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an acetylcholinesterase (AChE) inhibitor. This study indicated that the compound exhibits competitive inhibition on AChE, suggesting its potential for treating diseases like Alzheimer's Andrade-Jorge et al., 2018.
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, have been found to interact with various biological targets, including the dopamine receptor d2 . These interactions suggest potential applications as therapeutic agents .
Mode of Action
For instance, they can modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of alzheimer’s disease .
Pharmacokinetics
In silico analysis of similar isoindoline derivatives has been used to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been achieved under green, waste-free transformations with a high atom economy , suggesting that these compounds can be produced in an environmentally friendly manner.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVFXFHZAQLFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)
![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2957837.png)
